molecular formula C6H7NO2 B11924892 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one CAS No. 10258-23-8

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one

Cat. No.: B11924892
CAS No.: 10258-23-8
M. Wt: 125.13 g/mol
InChI Key: OHSLPCOXFQWAMT-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxazole ring fused with a spiro cyclopropane, making it an interesting subject for research in organic chemistry. The molecular formula of this compound is C6H7NO2, and it has a molecular weight of 125.1253 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one can be achieved through various methods. One common approach involves the cyclopropanation of benzylideneisoxazol-5-one using diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused cyclopropane . The reaction conditions typically include the use of diethyl ether as a solvent and sodium metal for the distillation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.

Scientific Research Applications

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-oxa-6-azaspiro(24)hept-6-en-4-one is unique due to its specific spiro-fused oxazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

10258-23-8

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

InChI

InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3

InChI Key

OHSLPCOXFQWAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C12CC2

Origin of Product

United States

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